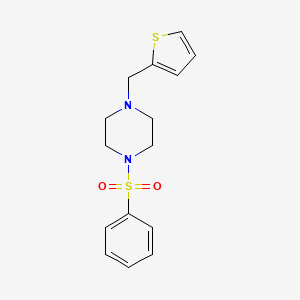
1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine is an organic compound comprising a phenylsulfonyl group and a thienylmethyl group attached to a piperazine ring. This compound is of interest due to its diverse applications in various fields such as medicinal chemistry, synthetic organic chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine can be achieved through multiple synthetic routes. A common method involves the nucleophilic substitution of 1-benzyl-4-piperazine with thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.
Dissolve 1-benzyl-4-piperazine in acetonitrile.
Add sodium hydride slowly to the solution under a nitrogen atmosphere.
Introduce thienylmethyl chloride dropwise while maintaining the temperature at reflux.
Stir the reaction mixture for several hours.
Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound might involve larger-scale synthesis techniques, such as continuous-flow reactors to ensure consistent quality and yield. The use of automated systems to monitor reaction parameters, coupled with efficient purification methods like preparative HPLC, is commonplace.
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: : The thienylmethyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxide or sulfone derivatives.
Reduction: : Reduction of the sulfonyl group using reducing agents like lithium aluminum hydride or DIBAL-H can yield the corresponding sulfide.
Substitution: : The piperazine nitrogen can undergo nucleophilic substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, DIBAL-H.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
Depending on the reaction conditions and reagents used, major products can include:
Sulfoxides and sulfones from oxidation reactions.
Sulfides from reduction reactions.
Alkylated or acylated derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: : It can act as a precursor for the synthesis of pharmacologically active compounds, especially in developing central nervous system agents.
Synthetic Organic Chemistry: : As an intermediate in the synthesis of complex organic molecules, it serves as a building block for further functionalization.
Materials Science: : Its unique structure allows for the exploration of new materials with specific electronic properties.
Mecanismo De Acción
The compound's mechanism of action largely depends on its application. In medicinal chemistry, it may interact with biological targets like enzymes or receptors, leading to modulation of biochemical pathways. For example, binding to a receptor could inhibit or activate downstream signaling, resulting in therapeutic effects. The thienylmethyl and phenylsulfonyl groups can influence the compound's binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Phenylsulfonyl)piperazine: : Lacks the thienylmethyl group.
4-(2-Thienylmethyl)piperazine: : Lacks the phenylsulfonyl group.
Uniqueness
1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine's uniqueness lies in its combined functional groups, allowing for a distinct set of chemical reactions and a specific range of biological activities. The dual presence of phenylsulfonyl and thienylmethyl groups gives it unique electronic and steric properties, potentially leading to novel applications in various fields.
Exploring the intricacies of this compound opens up an entire world of possibilities for both basic and applied research. What catches your interest the most about it?
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-21(19,15-6-2-1-3-7-15)17-10-8-16(9-11-17)13-14-5-4-12-20-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADDIZXYOQZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)
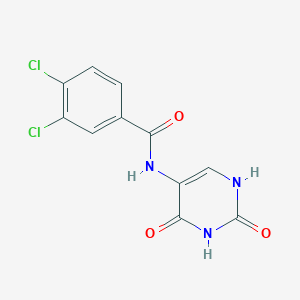
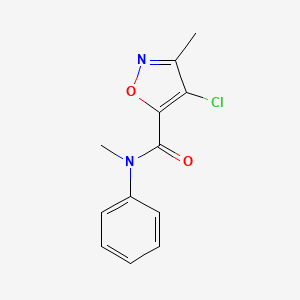
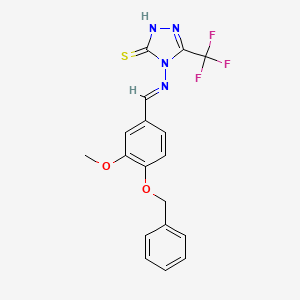
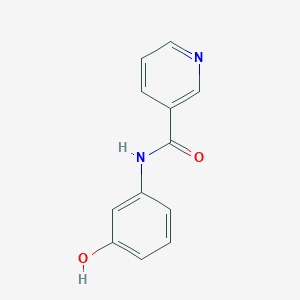
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B5502983.png)
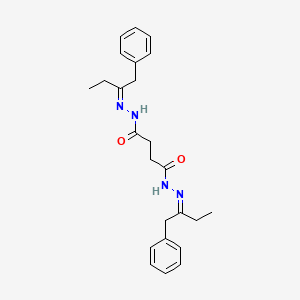
![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)
![2-[3-(4-Methoxy-3,5-dimethylphenyl)phenoxy]acetamide](/img/structure/B5502994.png)
![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)
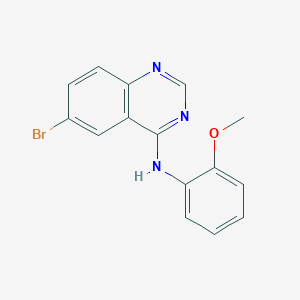
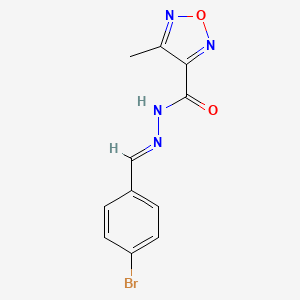
![4-{[4-(Dimethylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B5503037.png)
![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)
